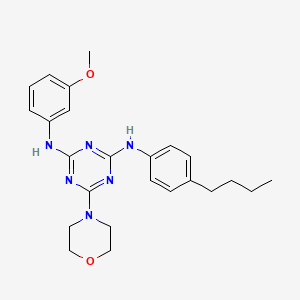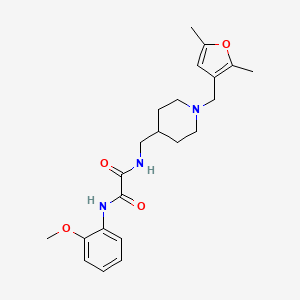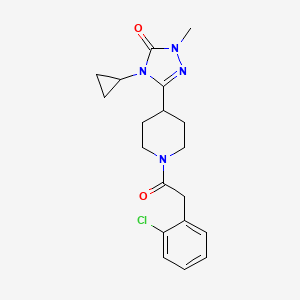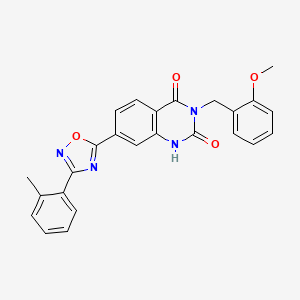
2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid” is a chemical compound with the CAS Number: 1935538-27-4 . It has a molecular weight of 174.2 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-hydroxy-5,5-dimethyltetrahydrofuran-3-yl)acetic acid . The InChI code is 1S/C8H14O4/c1-7(2)4-8(11,5-12-7)3-6(9)10/h11H,3-5H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 174.2 .Scientific Research Applications
Conversion of Biomass into Valuable Chemicals
One significant application involves the conversion of plant biomass into furan derivatives, which serve as a foundation for producing polymers, functional materials, and fuels. This process emphasizes the importance of chemicals like 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid in creating sustainable alternatives to non-renewable hydrocarbon sources. Derivatives such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, among others, are highlighted for their potential in synthesizing monomers, polymers, and other valuable chemicals from biomass (Chernyshev, Kravchenko, & Ananikov, 2017).
Biotechnological Routes from Biomass
Lactic acid, another critical hydroxycarboxylic acid, is derived from biomass and serves as a precursor for many chemicals and materials. It underscores the role of biotechnological processes in leveraging biomass to produce essential chemicals, demonstrating the interconnectedness of different organic acids in green chemistry (Gao, Ma, & Xu, 2011).
Cosmetic and Therapeutic Applications
Hydroxy acids, including 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid derivatives, find applications in cosmetics and therapeutics, particularly for skin care. Their roles in treating photoaging, acne, and other skin conditions highlight the importance of understanding their mechanisms of action and safety profiles (Kornhauser, Coelho, & Hearing, 2010).
Material Science and Functional Materials
The chemical modification of biomass components like xylan into ethers and esters provides a pathway to developing biopolymers with specific functional properties. Such modifications can lead to the creation of materials with potential applications in drug delivery and other fields, showcasing the versatility of biomass-derived chemicals in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Antioxidant Properties and Health Benefits
Derivatives of hydroxycinnamic acids, including those related to 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid, exhibit antioxidant properties. These compounds play a crucial role in mitigating oxidative stress and have potential applications in health promotion and disease prevention (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(3-hydroxy-5,5-dimethyloxolan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)4-8(11,5-12-7)3-6(9)10/h11H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTQMZNZISFXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)(CC(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B2656233.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2656234.png)
![2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2656235.png)

![(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2656238.png)

![N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2656240.png)


![N-(cyclopropylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2656246.png)



